molecular formula C14H16N2O2 B11036299 Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one

Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one

Cat. No.: B11036299
M. Wt: 244.29 g/mol
InChI Key: WGUJNWLWQJNXIE-GHMZBOCLSA-N
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Description

Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one is a complex organic compound belonging to the class of nitrogen heterocycles. This compound is characterized by its unique structure, which includes a fused bicyclic system with nitrogen atoms. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable intermediate, followed by cyclization using specific reagents and catalysts . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where functional groups on the compound can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific biological activities

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

(1R,9R)-11-prop-2-enoyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-7-10-6-11(9-15)12-4-3-5-14(18)16(12)8-10/h2-5,10-11H,1,6-9H2/t10-,11-/m1/s1

InChI Key

WGUJNWLWQJNXIE-GHMZBOCLSA-N

Isomeric SMILES

C=CC(=O)N1C[C@H]2C[C@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

C=CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

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